5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine
Overview
Description
5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound containing a thiadiazole ring Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of thiosemicarbazide with α-haloketones, followed by cyclization to form the thiadiazole ring . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thiadiazole derivatives: Compounds like 2-amino-1,3,4-thiadiazole and 5-mercapto-1,3,4-thiadiazole share structural similarities.
Imidazole derivatives: Compounds such as 2-methylimidazole and 4-nitroimidazole have similar heterocyclic structures.
Uniqueness
5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other research fields .
Biological Activity
5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiparasitic properties, supported by data from various studies.
Chemical Structure and Properties
This compound features a thiadiazole ring that is known for its stability and low toxicity in higher vertebrates. The presence of the amino group enhances its reactivity, making it a promising scaffold for the development of new pharmacologically active compounds. Its structure can be represented as follows:
Antimicrobial Activity
The antimicrobial properties of this compound derivatives have been extensively studied. Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antibacterial and antifungal activities.
Key Findings:
- In vitro Studies : Compounds derived from this compound showed strong inhibitory effects against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Minimum inhibitory concentration (MIC) values reported ranged from 20 to 28 μg/mL for certain derivatives, comparable to standard antibiotics such as ciprofloxacin .
Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |
---|---|---|---|
5a | S. aureus | 15 | 20 |
5b | E. coli | 18 | 25 |
5c | P. aeruginosa | 16 | 28 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound has shown promising results in inhibiting the growth of various cancer cell lines.
Case Studies:
- MCF-7 Breast Cancer Cells : A derivative exhibited an IC50 value of 0.28 µg/mL against MCF-7 cells through cell cycle arrest at the G2/M phase .
- Acute Promyelocytic Leukemia HL-60 Cells : Another study reported that a related compound inhibited HL-60 cell survival with an IC50 of 9.6 µM while down-regulating important markers such as MMP2 and VEGFA .
Antiparasitic Activity
The antiparasitic properties of thiadiazole derivatives have also been explored. Notably, compounds based on the thiadiazole structure have been effective against Leishmania major, which causes cutaneous leishmaniasis.
Findings:
Properties
IUPAC Name |
5-(2-aminopropan-2-yl)-1,3,4-thiadiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4S/c1-5(2,7)3-8-9-4(6)10-3/h7H2,1-2H3,(H2,6,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDVFRNQGHUBHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NN=C(S1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001210218 | |
Record name | 1,3,4-Thiadiazole-2-methanamine, 5-amino-α,α-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001210218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255147-42-2 | |
Record name | 1,3,4-Thiadiazole-2-methanamine, 5-amino-α,α-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,4-Thiadiazole-2-methanamine, 5-amino-α,α-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001210218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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